Calanolide

HIV-1 NNRTI resistance Y181C mutation

Calanolide A is an indispensable NNRTI for resistance profiling. Unlike nevirapine or efavirenz, which are rendered ineffective by the Y181C mutation, Calanolide A retains – and in some contexts enhances – potency against this common variant. It selects for the T139I mutation, which does not confer cross-resistance to other NNRTIs, making it essential for dissecting binding-site interactions and designing next-generation inhibitors. With established oral bioavailability and a clean Phase I safety profile, it serves as a reliable positive control for preclinical efficacy testing. Procure Calanolide A to leverage its unique resistance pathway for combination therapy research and SAR-driven analog development.

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
Cat. No. B8761490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalanolide
Molecular FormulaC22H26O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O
InChIInChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3
InChIKeyNIDRYBLTWYFCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calanolide A: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1 Research


Calanolide A, a tetracyclic dipyranocoumarin isolated from Calophyllum lanigerum, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a unique resistance profile distinct from first-generation NNRTIs [1]. It selectively inhibits HIV-1 reverse transcriptase (RT) with minimal effect on cellular DNA polymerases [2]. Unlike many approved NNRTIs, Calanolide A retains activity against prevalent resistance mutations such as Y181C and demonstrates a distinct mechanism of action involving mixed-type inhibition [3].

Why Substituting Calanolide A with Other NNRTIs Fails Against Common Resistance Mutations


Generic substitution of Calanolide A with other NNRTIs is clinically and preclinically unsound due to its unique resistance profile. First-generation NNRTIs such as nevirapine and efavirenz are rendered ineffective by the Y181C mutation, a prevalent resistance mechanism [1]. In contrast, Calanolide A not only retains full activity against Y181C mutants but also demonstrates enhanced potency in some contexts [2]. Furthermore, Calanolide A selects for the T139I mutation, which does not confer cross-resistance to other NNRTIs, whereas other NNRTIs select for mutations that broadly compromise the entire class [3]. This divergent resistance pathway makes Calanolide A a critical tool for combination therapy and a valuable comparator in resistance studies.

Calanolide A: Quantified Differentiation Against NNRTI Comparators


Calanolide A Retains Full Activity Against Y181C Mutant HIV-1, Unlike Nevirapine

In a direct head-to-head comparison using primer extension assays, recombinant HIV-1 reverse transcriptase (RT) containing the Y181C substitution displayed approximately 90-fold resistance to nevirapine but remained fully sensitive to (+)-Calanolide A. Remarkably, the Y181C mutation marginally enhanced susceptibility to Calanolide A [1].

HIV-1 NNRTI resistance Y181C mutation

Calanolide A Exhibits a 10-Fold Enhanced Antiviral Activity Against Y181C Mutant Viruses

Calanolide A and its analogs exhibit a 10-fold enhanced antiviral activity against drug-resistant viruses bearing the prevalent Y181C NNRTI resistance mutation, as demonstrated in cell-based assays [1]. This enhancement is further augmented in RTs that also harbor AZT-resistance mutations.

HIV-1 Antiviral activity Y181C mutation

Calanolide A Selects for T139I Mutation Without Cross-Resistance to Other NNRTIs

In cell culture selection experiments, Calanolide A primarily selects for viruses possessing the T139I amino acid change in RT [1]. Importantly, mutant T139I RT remains susceptible to other NNRTIs, including nevirapine, delavirdine, and efavirenz [2]. This is in stark contrast to resistance mutations selected by other NNRTIs (e.g., Y181C, K103N) which confer broad cross-resistance.

HIV-1 Resistance selection T139I mutation

Calanolide A Demonstrates Synergistic Anti-HIV-1 Activity with Nevirapine

The combination of Calanolide A and nevirapine exhibits an additive to weakly synergistic effect in blocking HIV-1 replication in tissue culture [1]. Furthermore, enzymatic analyses reveal that Calanolide A inhibits HIV-1 RT in a synergistic fashion with nevirapine, further distinguishing it from the general class of NNRTIs [2].

HIV-1 Combination therapy Synergy

Calanolide A Exhibits a Favorable Safety Profile in Phase I Clinical Trials

In a Phase I study involving 47 healthy, HIV-negative subjects, Calanolide A demonstrated minimal toxicity at single doses up to 800 mg [1]. The most frequently reported adverse events were dizziness, taste perversion, headache, eructation, and nausea. The half-life of Calanolide A at the 800 mg dose was 20 hours [2].

HIV-1 Phase I clinical trial Pharmacokinetics

Calanolide A Potency: EC50 Range of 0.10–0.17 µM Against Diverse HIV-1 Strains

Calanolide A inhibits a wide variety of laboratory strains of HIV-1 with EC50 values ranging from 0.10 to 0.17 µM [1]. It is also effective against clinical isolates, including promonocytotropic and lymphocytotropic strains, and drug-resistant variants. For comparison, Calanolide B exhibits an EC50 of 0.4 µM against HIV-1 [2].

HIV-1 Antiviral potency EC50

Calanolide A: Optimal Research and Preclinical Application Scenarios


Investigating NNRTI Resistance Mechanisms

Calanolide A is an indispensable tool for studying resistance to non-nucleoside reverse transcriptase inhibitors. Its unique ability to select for the T139I mutation, which does not confer cross-resistance to other NNRTIs, makes it ideal for dissecting binding interactions and resistance pathways. Studies using Calanolide A can elucidate how mutations at position 139 affect RT function and inhibitor binding, providing insights not obtainable with first-generation NNRTIs [1].

Combination Therapy Research

Given its synergistic activity with nevirapine and its efficacy against Y181C mutants, Calanolide A is a prime candidate for combination therapy studies. Researchers can explore novel drug combinations that leverage Calanolide A's distinct resistance profile to overcome or delay the emergence of drug-resistant HIV-1 variants [2].

Structure-Activity Relationship (SAR) and Lead Optimization

Calanolide A serves as a valuable scaffold for medicinal chemistry efforts aimed at developing next-generation NNRTIs. Its tetracyclic dipyranocoumarin core offers multiple sites for chemical modification. The quantitative potency and resistance data available for Calanolide A and its analogs (e.g., Calanolide B, costatolide) provide a robust foundation for SAR studies and the design of analogs with improved properties [3].

Preclinical Efficacy and Safety Studies

Calanolide A's established safety profile in Phase I clinical trials and its oral bioavailability in animal models support its use in preclinical efficacy studies. It can serve as a positive control or reference compound when evaluating novel anti-HIV agents in vitro and in vivo [4].

Technical Documentation Hub

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